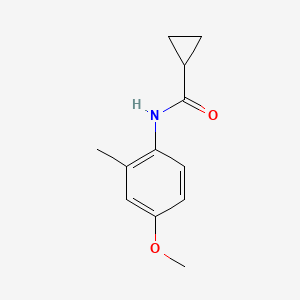![molecular formula C30H32N4O3 B2798599 2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 874637-56-6](/img/structure/B2798599.png)
2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a pyrrolidinone ring. Imidazole rings are found in many biologically active molecules, such as the amino acid histidine and the nucleotide bases adenine and guanine . Pyrrolidinones are common in pharmaceuticals and exhibit a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the imidazole and pyrrolidinone rings would likely contribute to the compound’s reactivity and potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research often focuses on the synthesis and structural characterization of novel compounds, including those with benzimidazole, pyrrolidine, and imidazole moieties. For example, the study by Ünver et al. (2009) details the synthesis and structural properties of novel compounds through spectroscopic methods and DFT calculations, offering insights into their electronic structures and potential functionalities [Ünver et al., 2009].
Antimicrobial and Antioxidant Properties
Some compounds with benzimidazole and related structures have been synthesized and tested for their antimicrobial and antioxidant activities. This research demonstrates the potential pharmaceutical and therapeutic applications of these compounds. For instance, the design and synthesis of compounds bearing benzimidazole and indole moieties have shown potent antimicrobial and antioxidant activities, suggesting their relevance in developing new treatments [Basavaraj S Naraboli & J. S. Biradar, 2017].
Anticonvulsant Activity
Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives indicates the exploration of anticonvulsant properties, potentially leading to new epilepsy treatments. The identification of compounds with specific substituents that exhibit notable activity against seizures induced by maximal electroshock test highlights the pharmaceutical application of such molecules [Z. Soyer et al., 2004].
Antioxidant Activity and Therapeutic Potential
Studies like those conducted by Tumosienė et al. (2019) on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reveal significant antioxidant activity, which could have implications for treating diseases associated with oxidative stress [Tumosienė et al., 2019].
ACAT-1 Inhibition for Therapeutic Applications
The discovery of compounds like K-604, a potent inhibitor of human ACAT-1, suggests the role of these molecules in treating diseases involving ACAT-1 overexpression, demonstrating the potential of benzimidazole derivatives in addressing cardiovascular diseases and other conditions [K. Shibuya et al., 2018].
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3/c1-4-37-25-16-14-23(15-17-25)32-19-22(18-28(32)35)30-31-26-12-8-9-13-27(26)33(30)20-29(36)34(21(2)3)24-10-6-5-7-11-24/h5-17,21-22H,4,18-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEHQSKFBWOTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798517.png)
![Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2798520.png)

![2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2798524.png)
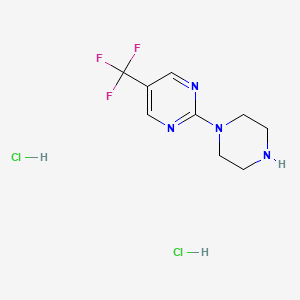
![N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2798528.png)

![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)
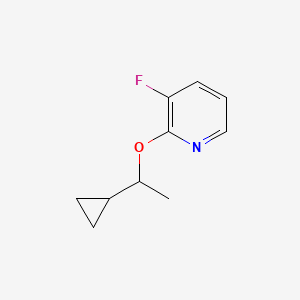

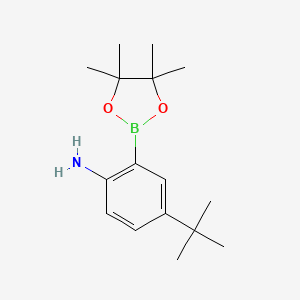
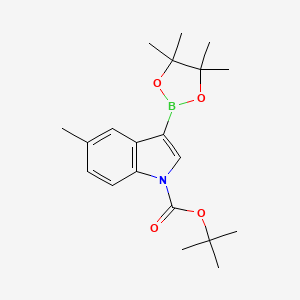
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2798538.png)
